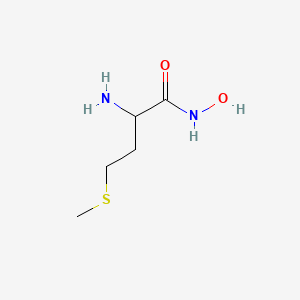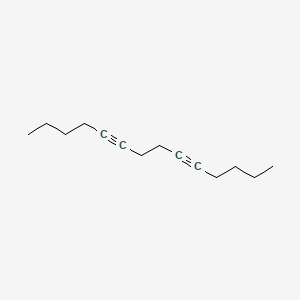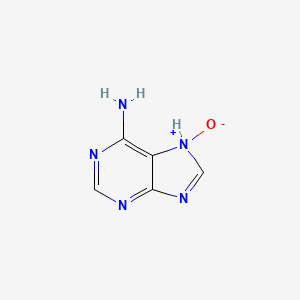
DL-Methioninhydroxamat
Übersicht
Beschreibung
DL-Methionine hydroxamate is a derivative of the amino acid methionine, characterized by the presence of a hydroxamic acid functional group. This compound is known for its role as an inhibitor of certain enzymes, particularly those involved in the formation of aminoacyl-tRNA and related compounds . The empirical formula of DL-Methionine hydroxamate is C5H12N2O2S, and it has a molecular weight of 164.23 g/mol .
Wissenschaftliche Forschungsanwendungen
DL-Methionine hydroxamate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research explores its potential in inhibiting specific enzymes related to diseases, providing insights into therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DL-Methionine hydroxamate can be synthesized through the reaction of DL-methionine with hydroxylamine under acidic conditions. The general reaction involves the conversion of the carboxyl group of DL-methionine to a hydroxamic acid group. This process typically requires the use of hydrochloric acid as a catalyst and is conducted at low temperatures to prevent decomposition .
Industrial Production Methods: While specific industrial production methods for DL-Methionine hydroxamate are not extensively documented, the synthesis generally follows the principles of amino acid hydroxamate production. This involves the use of large-scale reactors, controlled temperature conditions, and purification steps to ensure the desired product’s quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: DL-Methionine hydroxamate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The hydroxamic acid group can be reduced to form the corresponding amide.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the hydroxamic acid group under mild conditions.
Major Products Formed:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Methionine amide.
Substitution: Various substituted hydroxamates depending on the nucleophile used.
Wirkmechanismus
DL-Methionine hydroxamate exerts its effects primarily by inhibiting enzymes that belong to the EC 6.1.1 class, which are ligases involved in forming aminoacyl-tRNA. By binding to the active site of these enzymes, it disrupts the normal process of protein synthesis. This inhibition can be valuable in studying the function of these enzymes and their role in cellular processes.
Vergleich Mit ähnlichen Verbindungen
DL-Methionine: The parent amino acid from which DL-Methionine hydroxamate is derived.
Methionine sulfoxide: An oxidized form of methionine.
Methionine amide: A reduced form of methionine hydroxamate.
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA): A hydroxy analog of methionine used in animal feed.
Uniqueness: DL-Methionine hydroxamate is unique due to its hydroxamic acid functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, DL-Methionine. This functional group allows it to act as a potent enzyme inhibitor, making it valuable in biochemical and medicinal research .
Eigenschaften
IUPAC Name |
2-amino-N-hydroxy-4-methylsulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-10-3-2-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPYBBFSQOFVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326461 | |
| Record name | DL-Methionine hydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36207-43-9 | |
| Record name | DL-Methionine hydroxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1H-Naphtho[2,3-d]imidazol-2-yl)methanol](/img/structure/B1594192.png)




![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B1594198.png)

